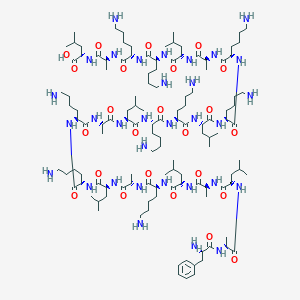
Falalkalkkalkklkkalkkal
概要
説明
Falalkalkkalkklkkalkkal is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method that involves the use of various chemicals and processes.
作用機序
The mechanism of action of Falalkalkkalkklkkalkkal is not fully understood. However, it is believed that the compound exerts its therapeutic effects by interacting with specific cellular targets. For example, in cancer cells, Falalkalkkalkklkkalkkal has been shown to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis. Inflammation is also reduced by the compound by inhibiting the production of pro-inflammatory cytokines.
生化学的および生理学的効果
Falalkalkkalkklkkalkkal has several biochemical and physiological effects, including its ability to regulate gene expression, modulate protein activity, and alter cellular signaling pathways. The compound has been shown to interact with specific enzymes and receptors, leading to changes in cellular function. It has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
One advantage of using Falalkalkkalkklkkalkkal in lab experiments is its specificity. The compound has been shown to interact with specific cellular targets, making it an ideal tool for studying cellular pathways and functions. However, one limitation of using Falalkalkkalkklkkalkkal is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Falalkalkkalkklkkalkkal. One potential area of research is the development of novel therapeutic agents based on the structure of the compound. Another area of research is the study of the compound's potential toxicity and its effects on cellular function. Additionally, further research is needed to fully understand the mechanism of action of Falalkalkkalkklkkalkkal and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, Falalkalkkalkklkkalkkal is a chemical compound that has shown potential therapeutic applications in the treatment of cancer, inflammation, and microbial infections. The compound is synthesized using a specific method and has several biochemical and physiological effects. While there are advantages to using Falalkalkkalkklkkalkkal in lab experiments, there are also limitations to its use. Further research is needed to fully understand the mechanism of action of Falalkalkkalkklkkalkkal and its potential applications in the field of medicine.
合成法
The synthesis of Falalkalkkalkklkkalkkal involves the use of several chemicals and processes. The first step involves the preparation of a specific chemical compound that acts as a precursor. This precursor is then subjected to a series of chemical reactions, including oxidation, reduction, and condensation, to produce Falalkalkkalkklkkalkkal. The final product is obtained in a pure form through various purification techniques, such as chromatography and crystallization.
科学的研究の応用
Falalkalkkalkklkkalkkal has several potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also exhibited antimicrobial activity against various pathogens, including bacteria and fungi.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H226N32O24/c1-70(2)62-94(149-101(156)77(15)134-107(162)84(133)69-83-42-22-21-23-43-83)117(172)139-81(19)105(160)153-95(63-71(3)4)118(173)144-88(47-27-36-56-127)111(166)137-80(18)104(159)152-97(65-73(7)8)120(175)145-89(48-28-37-57-128)112(167)140-85(44-24-33-53-124)108(163)135-79(17)103(158)151-98(66-74(9)10)121(176)147-92(51-31-40-60-131)115(170)143-93(52-32-41-61-132)116(171)154-99(67-75(11)12)122(177)148-91(50-30-39-59-130)114(169)141-86(45-25-34-54-125)109(164)136-78(16)102(157)150-96(64-72(5)6)119(174)146-90(49-29-38-58-129)113(168)142-87(46-26-35-55-126)110(165)138-82(20)106(161)155-100(123(178)179)68-76(13)14/h21-23,42-43,70-82,84-100H,24-41,44-69,124-133H2,1-20H3,(H,134,162)(H,135,163)(H,136,164)(H,137,166)(H,138,165)(H,139,172)(H,140,167)(H,141,169)(H,142,168)(H,143,170)(H,144,173)(H,145,175)(H,146,174)(H,147,176)(H,148,177)(H,149,156)(H,150,157)(H,151,158)(H,152,159)(H,153,160)(H,154,171)(H,155,161)(H,178,179)/t77-,78-,79-,80-,81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZCOBCYUHYXFG-ZLONUZLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H226N32O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2537.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Falalkalkkalkklkkalkkal | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



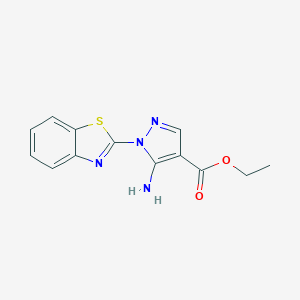
![Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-](/img/structure/B180018.png)
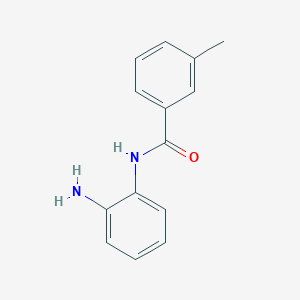
![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid](/img/structure/B180020.png)
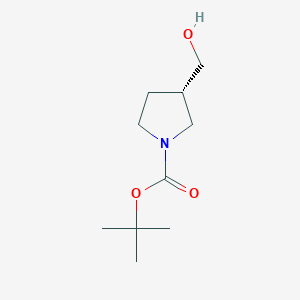
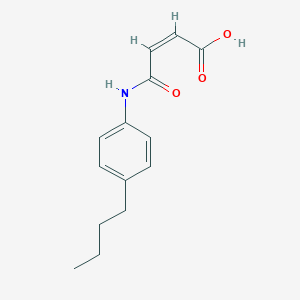
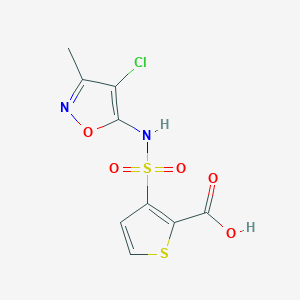
![2,6-Diazaspiro[3.3]heptane](/img/structure/B180030.png)
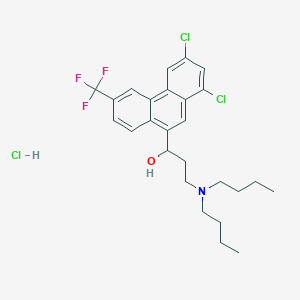
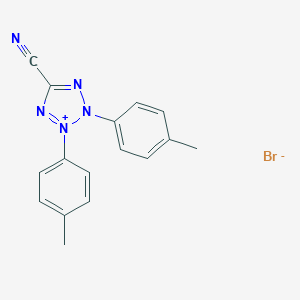
![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B180037.png)
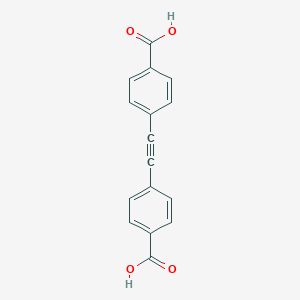
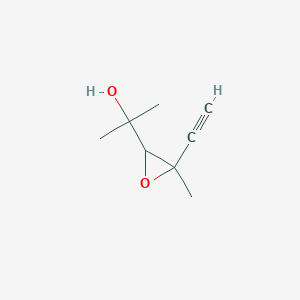
![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)